molecular formula C11H20N4O2 B2422303 Tert-butyl 3-azidopropyl(cyclopropyl)carbamate CAS No. 862718-34-1

Tert-butyl 3-azidopropyl(cyclopropyl)carbamate

Cat. No. B2422303
CAS RN: 862718-34-1
M. Wt: 240.307
InChI Key: DZLNISMVYBJJGQ-UHFFFAOYSA-N
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Description

Tert-butyl 3-azidopropyl(cyclopropyl)carbamate is a reagent containing an azide group and Boc-protected amino group . It is reactive with alkyne, BCN, DBCO via Click Chemistry . The Boc group can be deprotected under mild acidic conditions to form the free amine . It is used in the preparation of disubstituted 1,5-naphthyridines as ALK5 inhibitors and therapeutic uses thereof .


Chemical Reactions Analysis

Tert-butyl 3-azidopropyl(cyclopropyl)carbamate is reactive with alkyne, BCN, DBCO via Click Chemistry . The Boc group can be deprotected under mild acidic conditions to form the free amine .

Scientific Research Applications

  • Synthesis of Insecticide Analogues : Tert-butyl 3-azidopropyl(cyclopropyl)carbamate was utilized in the synthesis of spirocyclopropanated analogues of the insecticides Thiacloprid and Imidacloprid. These analogues and their regioisomers were prepared from tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate in a series of steps, highlighting the compound's role in synthesizing structurally complex insecticides (Brackmann et al., 2005).

  • Selective Deprotection and Acylation : The compound has been used in the synthesis of penta-N-protected polyamide, a derivative of thermopentamine. It involves selective deprotection and subsequent acylation, demonstrating its utility in complex organic syntheses (Pak & Hesse, 1998).

  • Synthesis of Antiarrhythmic and Hypotensive Agents : The compound played a role in the preparation of new 1,3-disubstituted ureas and phenyl N-substituted carbamates, which were evaluated for their antiarrhythmic and hypotensive properties (Chalina, Chakarova & Staneva, 1998).

  • Enantioselective Synthesis of Carbocyclic Analogues : It's an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, which are key components in genetic material (Ober, Marsch, Harms & Carell, 2004).

  • CO2 Fixation : The compound has been utilized in a cyclizative atmospheric CO2 fixation process with unsaturated amines, leading to the formation of cyclic carbamates. This showcases its potential in carbon capture and utilization strategies (Takeda et al., 2012).

  • Preparation of Organic Compounds : It's used in the preparation and Diels-Alder reaction of a 2-Amido Substituted Furan, demonstrating its versatility in organic synthesis (Padwa, Brodney & Lynch, 2003).

  • Physicochemical and Pharmacokinetic Studies : The tert-butyl group, of which this compound is a derivative, has been evaluated in drug analogues for its effects on properties like lipophilicity and metabolic stability (Westphal et al., 2015).

  • Photochemical Ring Contraction : The compound has been involved in the photochemical ring contraction of 2-ethoxypyrrolin-5-ones to cyclopropanone derivatives, further highlighting its role in synthetic organic chemistry (Crockett & Koch, 2003).

Mechanism of Action

properties

IUPAC Name

tert-butyl N-(3-azidopropyl)-N-cyclopropylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O2/c1-11(2,3)17-10(16)15(9-5-6-9)8-4-7-13-14-12/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLNISMVYBJJGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCCN=[N+]=[N-])C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-azidopropyl(cyclopropyl)carbamate

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